
Balsalazide
Übersicht
Beschreibung
Balsalazid ist ein entzündungshemmendes Medikament, das hauptsächlich zur Behandlung von entzündlichen Darmerkrankungen wie Colitis ulcerosa eingesetzt wird. Es wird unter verschiedenen Markennamen verkauft, darunter Colazal in den Vereinigten Staaten und Colazide im Vereinigten Königreich .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Balsalazid umfasst mehrere wichtige Schritte. Ausgangsmaterial ist 4-Aminohippursäure, die durch Kupplung von p-Aminobenzoesäure und Glycin gewonnen wird . Dieses Produkt wird dann mit salpetriger Säure behandelt, um das Diazoniumsalz zu bilden. Das Diazoniumsalz reagiert mit Salicylsäure an der Position para zur Phenolgruppe, um Balsalazid zu ergeben .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Herstellung von Balsalazid-Natrium zwei Hauptschritte: die Reinigung von Balsalazid-Säure und die Umwandlung in Balsalazid-Natrium . Der Reinigungsprozess umfasst das Lösen von Balsalazid-Säure in Dimethylformamid oder Dimethylsulfoxid, gefolgt von Entfärbung, Kristallisation und Trocknung . Die Umwandlung in Balsalazid-Natrium wird erreicht, indem man der gereinigten Balsalazid-Säure eine Natriumhydroxidlösung zusetzt, gefolgt von Kristallisation und Trocknung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide involves several key steps. The starting material is 4-amino hippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine . This product is then treated with nitrous acid to form the diazonium salt. The diazonium salt reacts with salicylic acid at the position para to the phenol group to yield this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound sodium involves two main steps: the purification of this compound acid and the conversion to this compound sodium . The purification process includes dissolving this compound acid in dimethylformamide or dimethyl sulfoxide, followed by decolorization, crystallization, and drying . The conversion to this compound sodium is achieved by adding sodium hydroxide solution to the purified this compound acid, followed by crystallization and drying .
Analyse Chemischer Reaktionen
Azoreduction in the Colon
Balsalazide undergoes bacterial azoreduction in the colon, a reaction catalyzed by anaerobic bacterial azoreductases . This cleavage releases two primary metabolites:
-
Mesalamine (5-ASA) : Therapeutically active anti-inflammatory agent.
-
4-Aminobenzoyl-β-alanine : An inert carrier moiety.
Mechanism :
The azo bond (-N=N-) linking the mesalamine moiety to the carrier is reduced, enabling site-specific release of 5-ASA. This reaction is pH-dependent and occurs only in the alkaline environment of the colon .
5-ASA Metabolism
5-ASA undergoes acetylation via N-acetyltransferases in the colon and liver, forming N-acetyl-5-ASA (N-Ac-5-ASA) . This metabolite retains partial anti-inflammatory activity but is primarily excreted .
4-Aminobenzoyl-β-alanine Metabolism
The carrier moiety is similarly acetylated to N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA) , which is pharmacologically inert and excreted renally .
Excretion and Systemic Exposure
The following table summarizes excretion data from pharmacokinetic studies:
Parameter | This compound | 5-ASA | N-Ac-5-ASA |
---|---|---|---|
Urinary Recovery | 0.20% | 0.22% | 10.2% |
Fecal Recovery | ~35% | ~30% | <5% |
Protein Binding | ≥99% | N/A | N/A |
Key Findings :
-
Systemic absorption of intact this compound is minimal (C<sub>max</sub> = 0.3–0.5 µg/mL) .
-
5-ASA and N-Ac-5-ASA exhibit delayed T<sub>max</sub> (8–22 hours), reflecting colonic release .
Pharmacokinetic Variability
A crossover study comparing administration conditions revealed:
Implications :
-
Food intake delays absorption but does not significantly alter systemic exposure .
-
The "sprinkled" method (opening capsules) reduces bioavailability .
Reaction Kinetics and Stability
Wissenschaftliche Forschungsanwendungen
Adult Patients with Ulcerative Colitis
Multiple studies have demonstrated that balsalazide is effective in treating active ulcerative colitis. A pivotal randomized controlled trial showed that patients receiving this compound achieved higher rates of symptomatic remission compared to those treated with mesalamine:
- Symptomatic remission rates after 12 weeks were 88% for this compound versus 57% for mesalamine.
- Complete remission (defined as no or mild symptoms) was also significantly higher in the this compound group at various time points (e.g., 62% vs. 37% at 12 weeks) .
Pediatric Population
This compound has also been evaluated in pediatric patients aged 5 to 17 years with mild-to-moderate ulcerative colitis. A multicenter study found:
- Clinical improvement was observed in 45% of patients receiving a higher dose (6.75 g/day).
- Histological improvement was noted in about 50% of patients treated with this dosage after eight weeks .
Safety Profile
This compound is generally well-tolerated across different populations. In clinical trials:
- Adverse events were reported less frequently in patients treated with this compound compared to those on mesalamine (48% vs. 71%) .
- Common side effects included headache and abdominal pain, which were consistent across dosing regimens .
Long-term Management
Long-term studies indicate that this compound can be safely administered over extended periods (up to 1.4 years) for managing ulcerative colitis without significant adverse effects . This makes it a viable option for maintenance therapy.
Comparative Studies
This compound has been compared with other treatments for ulcerative colitis, including sulfasalazine and mesalamine formulations. Findings suggest that:
- This compound demonstrates superior efficacy and tolerability compared to traditional sulfasalazine .
- It provides a more favorable pharmacokinetic profile, with lower systemic exposure and fewer side effects .
Potential Future Applications
Research continues into the broader applications of this compound beyond ulcerative colitis treatment. Investigations are exploring its use in:
- Combination therapies : Ongoing studies are assessing the efficacy of this compound in conjunction with biologics or other immunosuppressive agents.
- Other gastrointestinal disorders : There is potential for this compound's application in Crohn's disease and other inflammatory bowel diseases due to its localized action within the gastrointestinal tract.
Summary Table of Key Studies on this compound
Study Type | Population | Dosage | Primary Endpoint | Results |
---|---|---|---|---|
RCT | Adults | 6.75 g/day vs. 2.4 g/day | Symptomatic remission at 12 weeks | This compound: 88%, Mesalamine: 57% |
RCT | Pediatric | 2.25 g/day vs. 6.75 g/day | Clinical improvement at 8 weeks | Improvement: 45% (6.75 g), 37% (2.25 g) |
Long-term Study | Adults | Twice daily dosing | Safety and tolerability | Safe for up to 1.4 years |
Wirkmechanismus
Balsalazide is a prodrug that is enzymatically cleaved in the colon to produce mesalazine (5-aminosalicylic acid), which is the active component . Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites in the colon mucosa . This inhibition reduces inflammation, diarrhea, rectal bleeding, and stomach pain associated with ulcerative colitis .
Vergleich Mit ähnlichen Verbindungen
Balsalazid gehört zur Gruppe der 5-Aminosalicylsäure (5-ASA)-Medikamente, zu denen auch Mesalazin und Sulfasalazin gehören . Im Vergleich zu Mesalazin ist Balsalazid effektiver bei der Induktion einer Remission bei Patienten mit Colitis ulcerosa . Im Gegensatz zu Sulfasalazin wird Balsalazid besser vertragen und hat weniger Nebenwirkungen . Andere ähnliche Verbindungen sind Olsalazin und Vedolizumab .
Liste ähnlicher Verbindungen
- Mesalazin
- Sulfasalazin
- Olsalazin
- Vedolizumab
Biologische Aktivität
Balsalazide is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is designed to release mesalamine (5-aminosalicylic acid) in the colon, where it exerts its therapeutic effects. This article explores the biological activity of this compound, its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine and 4-aminobenzoyl-beta-alanine, the latter being an inert carrier moiety. The released mesalamine acts as an anti-inflammatory agent, targeting various pathways involved in the inflammatory response:
- Inhibition of Prostaglandin Synthesis : Mesalamine inhibits both cyclooxygenase (COX) enzymes and lipoxygenase pathways, reducing the production of pro-inflammatory mediators.
- Scavenging of Free Radicals : Mesalamine has antioxidant properties that help mitigate oxidative stress in the colonic mucosa.
- Modulation of Immune Response : It influences leukocyte adherence and migration, contributing to its anti-inflammatory effects .
Pharmacokinetics
This compound exhibits low systemic absorption; over 99% of its active component is delivered to the colon. In clinical studies, approximately 65% of a single dose was recovered as mesalamine and its metabolites . The pharmacokinetic profile shows significant inter-subject variability, with a mean peak plasma concentration occurring approximately 1 to 2 hours post-administration .
Case Studies and Clinical Trials
-
Long-term Safety and Tolerability :
A study assessing the long-term use of this compound (up to 1.4 years) reported that it was well-tolerated among patients with UC. Adverse events were primarily gastrointestinal, with drug-related adverse events occurring in 8.9% of patients . -
Patient-led Dosing Study :
A three-year study evaluated patient-led dosing strategies for this compound. Results indicated that 44% of patients in stable remission relapsed within three years, while 59% of those newly in remission relapsed within 22 months. The median daily dose was found to be effective at maintaining remission . -
Pediatric Efficacy :
In a study involving pediatric patients aged 5 to 17 years, this compound demonstrated a clinical improvement rate of 45% at a higher dosage (6.75 g/day) compared to 37% at a lower dosage (2.25 g/day). Histological improvement was observed in about 50% of patients receiving the higher dose . -
Comparative Efficacy :
A double-blind trial compared two doses (3 g vs. 6 g/day) over 12 months, revealing similar remission rates (77% for 3 g/day and 68% for 6 g/day). The study concluded that this compound is effective for maintaining remission with minimal adverse effects .
Safety Profile
This compound has a favorable safety profile compared to other treatments for UC such as sulfasalazine. Common adverse effects include headache, abdominal pain, and diarrhea; however, serious adverse events were rare . Table 1 summarizes the adverse reactions reported in clinical trials.
Adverse Reaction | This compound Group (%) | Placebo Group (%) |
---|---|---|
Abdominal Pain | 6 | 3 |
Diarrhea | 5 | 3 |
Arthralgia | 4 | 0 |
Respiratory Infection | 4 | Not reported |
Eigenschaften
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040653, DTXSID50861027 | |
Record name | Balsalazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble as disodium salt | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80573-04-2 | |
Record name | Balsalazide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balsalazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.